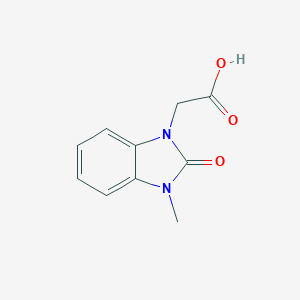

(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid” is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 . It is used for research purposes .

Physical and Chemical Properties The molecular weight of this compound is 220.23 and the molecular formula is C11H12N2O3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Benzimidazole Acetic Acid Derivatives in Antitubercular and Antimicrobial Activities : A study synthesized benzimidazole acetic acid derivatives, investigating their antitubercular and antimicrobial activities. These derivatives showed promising antitubercular activity and good antimicrobial activities, suggesting potential applications in treating bacterial infections and tuberculosis (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Antimicrobial Activity of Benzothiazine Derivatives : In another research, benzothiazine derivatives, including a similar compound to (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid, were synthesized and screened for antibacterial and antifungal activities. Some derivatives showed significant antibacterial and antifungal activity (Kalekar, Bhat, & Koli, 2011).

Synthesis and Structural Studies for Drug Development : A study focused on synthesizing and structurally analyzing related compounds for potential drug development. The molecular conformations of these compounds were discussed based on their spectral data, providing valuable insights for future pharmaceutical applications (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004).

Synthesis and Characterization for Therapeutic Applications

Benzoxazine Analogues in Antibacterial Activity : Research involving the synthesis of benzoxazine analogues, including compounds related to this compound, demonstrated their antibacterial activity against various bacterial strains. This indicates potential therapeutic applications in treating bacterial infections (Kadian, Maste, & Bhat, 2012).

Anticancer Evaluation of Benzimidazole Derivatives : A study synthesized benzimidazole derivatives and evaluated their in vitro anticancer activities, indicating a potential avenue for cancer treatment research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antimicrobial Activity of Novel Benzimidazole Derivatives : Novel benzimidazole derivatives were synthesized and tested for antimicrobial activity. The study revealed that compounds with electron-withdrawing groups displayed better activity than those with electron-donating groups, suggesting potential in antimicrobial drug development (Krishnanjaneyulu, Saravanan, Vamsi, Supriya, Bhavana, & Kumar, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . Therefore, the targets could be a wide range of enzymes and receptors involved in these biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in biological processes . For instance, some benzimidazole derivatives have been reported to inhibit key enzymes, thereby exerting their therapeutic effects .

Biochemical Pathways

It is known that benzimidazole derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological activities . For instance, they may interfere with the synthesis of key enzymes or disrupt cellular processes, leading to downstream effects such as cell death in the case of anticancer activity .

Pharmacokinetics

It is known that benzimidazole derivatives generally exhibit good bioavailability

Result of Action

Given the diverse pharmacological activities of benzimidazole derivatives, the effects could range from inhibition of microbial growth in the case of antimicrobial activity, to induction of cell death in the case of anticancer activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound

Eigenschaften

IUPAC Name |

2-(3-methyl-2-oxobenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-7-4-2-3-5-8(7)12(10(11)15)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPYIDMXQINFIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354435 |

Source

|

| Record name | (3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-90-4 |

Source

|

| Record name | (3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)

![4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide](/img/structure/B161164.png)